3-Methyl-2,2'-bipyridine
Overview
Description
3-Methyl-2,2'-bipyridine is a heterocyclic compound with a unique structure that includes two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2,2'-bipyridine can be synthesized through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.
Industrial Production Methods
Industrial production of this compound often involves the use of vapor-phase reactors. For instance, Ni-Co ferrite catalysts can be used for the alkylation of pyridine with methanol, producing 2-, 3-methylpyridines, and 2,6-lutidine as major products . This method is efficient and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2'-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium halides in polar solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine compounds.
Scientific Research Applications
3-Methyl-2,2'-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-fibrotic agent.
Medicine: Explored for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the synthesis of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2'-bipyridine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with one pyridine ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a second pyridine ring.
2-Pyridone: A structurally related compound with a carbonyl group.
Uniqueness
3-Methyl-2,2'-bipyridine is unique due to its dual pyridine ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
3-Methyl-2,2'-bipyridine is a derivative of the bipyridine family, which has garnered interest in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with metal ions, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₁₁H₁₀N₂) features two pyridine rings connected by a carbon-carbon bond with a methyl group at the 3-position of one of the rings. This structure allows for various coordination chemistry applications, particularly in forming complexes with transition metals.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its metal complexes. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Case Study: Antibacterial Screening
In a study assessing the antibacterial activity of this compound and its metal complexes, the following results were observed:
Compound | Gram-Negative (E. coli) | Gram-Positive (B. cereus) |
---|---|---|
Kanamycin | 32 mm | 35 mm |
This compound | 4 mm | 4 mm |
Cu(3-Methyl-2,2'-bipy)₂ | 20 mm | 22 mm |
Ni(3-Methyl-2,2'-bipy)₂ | 18 mm | 15 mm |
The data indicates that while the free ligand exhibited minimal antibacterial activity, its metal complexes showed enhanced effects against both gram-negative and gram-positive bacteria. This enhancement is attributed to chelation, which increases the bioavailability of the active species .
The biological activity observed can be linked to the presence of functional groups in the ligand that facilitate interactions with microbial targets. The imine group present in many bipyridine derivatives is believed to play a crucial role in their mechanism of action by forming stable complexes with essential metal ions within microbial cells.
Metal Complexation
The ability of this compound to form stable complexes with transition metals such as copper and nickel enhances its biological activity. These metal complexes can exhibit unique properties that differ significantly from those of the free ligand.
Table: Metal Complexes and Their Biological Activities
Complex | Metal Ion | Activity |
---|---|---|
Cu(3-Methyl-2,2'-bipy)₂ | Copper | Strong antibacterial |
Ni(3-Methyl-2,2'-bipy)₂ | Nickel | Moderate antibacterial |
The coordination of metals not only improves solubility but also aids in targeting specific biological pathways within pathogens .
Therapeutic Applications
Given its antimicrobial properties, this compound is being explored for potential therapeutic applications. The compound's ability to act as a ligand in metal-based drugs may lead to new treatments for infections caused by resistant bacterial strains.
Properties
IUPAC Name |
3-methyl-2-pyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983450 | |
Record name | 3-Methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64859-47-8 | |
Record name | Bipyridine, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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